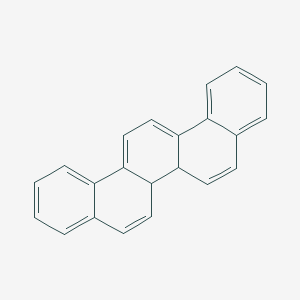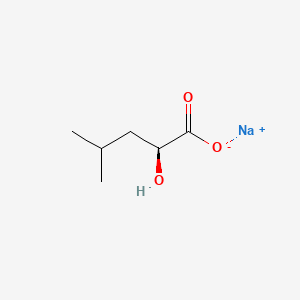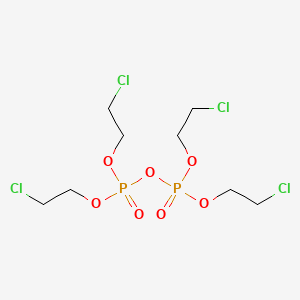
Tetrakis(2-chloroethyl) diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-chloroethyl) diphosphate is an organophosphorus compound known for its flame-retardant properties. It is widely used in various industrial applications, particularly in the production of flame-retardant polyurethane foams. The compound’s chemical structure includes four 2-chloroethyl groups attached to a diphosphate backbone, making it highly effective in reducing the flammability of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(2-chloroethyl) diphosphate typically involves the reaction of phosphorus oxychloride with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product’s formation. The process can be summarized as follows:
- The reaction is catalyzed by a suitable catalyst, such as triethylamine .
- The reaction mixture is maintained at a temperature of around 50-60°C.
- The product, this compound, is purified through distillation or recrystallization.
Phosphorus oxychloride (POCl3): reacts with .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves using industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically obtained in a highly concentrated form and may be further processed to meet specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(2-chloroethyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Hydroxyl or amino-substituted phosphates.
Aplicaciones Científicas De Investigación
Tetrakis(2-chloroethyl) diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Widely used in the production of flame-retardant materials, particularly in the construction and transportation sectors.
Mecanismo De Acción
The flame-retardant properties of tetrakis(2-chloroethyl) diphosphate are primarily due to its ability to release phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. The molecular targets and pathways involved include:
Radical formation: The compound decomposes to form phosphorus-containing radicals.
Char formation: The radicals promote the formation of a protective char layer.
Combustion inhibition: The char layer inhibits the combustion process by limiting the availability of oxygen and heat.
Comparación Con Compuestos Similares
Tetrakis(2-chloroethyl) diphosphate is unique among flame retardants due to its high efficiency and stability. Similar compounds include:
Tetrakis(2-chloroethyl) dichloroisopentyl diphosphate: Another flame retardant with similar properties but different structural features.
Triphenyl phosphate: A widely used flame retardant with different chemical properties and applications.
Tris(2-chloroethyl) phosphate: Similar in structure but with three 2-chloroethyl groups instead of four.
In comparison, this compound offers superior flame-retardant properties due to its higher phosphorus content and stability under various conditions.
Propiedades
Número CAS |
53963-13-6 |
|---|---|
Fórmula molecular |
C8H16Cl4O7P2 |
Peso molecular |
428.0 g/mol |
Nombre IUPAC |
bis(2-chloroethoxy)phosphoryl bis(2-chloroethyl) phosphate |
InChI |
InChI=1S/C8H16Cl4O7P2/c9-1-5-15-20(13,16-6-2-10)19-21(14,17-7-3-11)18-8-4-12/h1-8H2 |
Clave InChI |
KGUOHCQJKKPIOI-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OP(=O)(OCCCl)OP(=O)(OCCCl)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


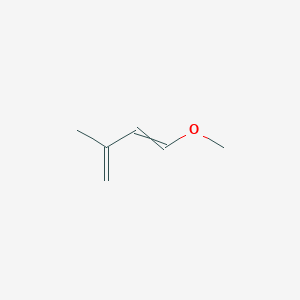

![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
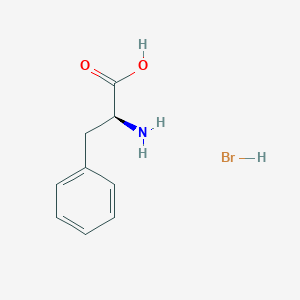


![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
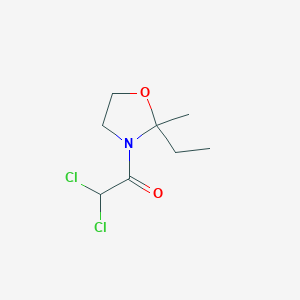
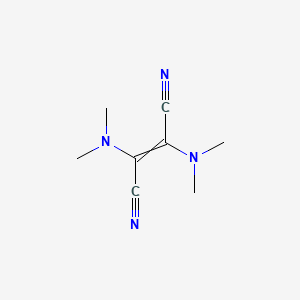

![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)

